Ethylamine hydrobromide

Catalog No.
S582475
CAS No.
593-55-5
M.F
C2H8BrN
M. Wt
126 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylamine hydrobromide

CAS Number

593-55-5

Product Name

Ethylamine hydrobromide

IUPAC Name

ethanamine;hydrobromide

Molecular Formula

C2H8BrN

Molecular Weight

126 g/mol

InChI

InChI=1S/C2H7N.BrH/c1-2-3;/h2-3H2,1H3;1H

InChI Key

PNZDZRMOBIIQTC-UHFFFAOYSA-N

SMILES

CCN.Br

Synonyms

ethylamine, ethylamine hydrobromide, ethylamine hydrochloride, ethylamine, 14C-labeled

Canonical SMILES

CCN.Br
Origin

Ethylamine hydrobromide is a synthetic compound, typically prepared by the reaction of ethylamine with hydrobromic acid.

Significance in Scientific Research

Ethylamine hydrobromide serves as a versatile building block in organic synthesis. Its key application lies in its ability to act as an alkylating agent, introducing an ethyl group (C2H5) to other molecules. Researchers utilize it in the synthesis of diverse compounds, including:

  • Thiazolines and thiazines: These heterocyclic compounds hold potential applications in medicinal chemistry [].
  • Optically active tertiary phosphines: These chiral phosphines are valuable catalysts in asymmetric synthesis reactions [].
  • Secondary amines: Ethylamine hydrobromide can selectively introduce an ethyl group to primary amines, diamines, and polyamines under specific reaction conditions [].

Molecular Structure Analysis

Ethylamine hydrobromide possesses a simple ionic structure. The ethylamine molecule (C2H5NH2) acts as a cation (ethylammonium ion, C2H5NH3+) by gaining a proton (H+). This cation interacts with a bromide anion (Br-) through electrostatic attraction, forming the ionic compound [, ].

Key Features:

  • The presence of a primary amine group (NH2) provides the site for alkylation reactions.
  • The bromide anion offers good leaving group ability, facilitating its departure during substitution reactions.

Chemical Reactions Analysis

Synthesis:

The primary method for synthesizing ethylamine hydrobromide involves the reaction of ethylamine with hydrobromic acid:

C2H5NH2 (aq) + HBr (aq) → C2H5NH3+ Br- (aq)

Alkylation Reactions:

Ethylamine hydrobromide acts as an alkylating agent in various reactions. Here's an example of its use in N-alkylation:

C6H5NH2 (aniline) + C2H5NH3+ Br- → C6H5N(C2H5)H+ Br- (N-ethylaniline)

Other Relevant Reactions:

Ethylamine hydrobromide can also participate in reactions like deprotonation under strongly basic conditions.


Physical And Chemical Properties Analysis

  • Molecular Formula: C2H8BrN
  • Molecular Weight: 125.996 g/mol []
  • Physical State: White to almost white solid at room temperature [, ]
  • Melting Point: Data not readily available.
  • Boiling Point: Decomposes upon heating []
  • Solubility: Soluble in water and polar organic solvents like ethanol and methanol []
  • Stability: Hygroscopic (absorbs moisture from the air) [, ]. Should be stored under an inert atmosphere.

Mechanism of Action (Not Applicable)

Ethylamine hydrobromide primarily functions as a reactant in organic synthesis and does not exhibit a specific mechanism of action in biological systems.

Ethylamine hydrobromide can be irritating to the skin, eyes, and respiratory system. It is also suspected to be harmful if swallowed [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling the compound.
  • Ensure proper ventilation when working with ethylamine hydrobromide.
  • Wash hands thoroughly after handling the compound.
  • Store the compound in a cool, dry place away from incompatible materials.

Materials Science:

  • Perovskite Solar Cells (PSCs): Ethylamine hydrobromide functions as an organic-inorganic hybrid material in PSC research. It contributes to the development of these solar cells by:
    • Improving film formation: The compound aids in creating uniform and stable thin films, crucial for efficient PSCs [].
    • Enhancing optoelectronic properties: Studies suggest ethylamine hydrobromide can influence light absorption and charge transport within the PSCs, potentially leading to better performance [].

Chemical Research:

  • Organic synthesis: Ethylamine hydrobromide serves as a precursor for synthesizing various organic compounds. Its role involves:
    • Introducing the ethyl amine group: This functional group is valuable in the creation of diverse molecules with specific properties, useful for various applications in research and development [].

UNII

10430J81ZZ

Related CAS

75-04-7 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

593-55-5

Wikipedia

Ethylamine hydrobromide

General Manufacturing Information

Ethanamine, hydrobromide (1:1): ACTIVE

Dates

Modify: 2023-08-15

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